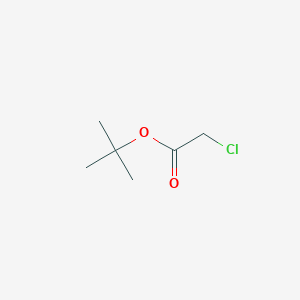

tert-Butyl chloroacetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl chloroacetate can be synthesized through the reaction of chloroacetyl chloride with tert-butanol in the presence of a base such as N,N-dimethylaniline. The reaction is typically carried out at temperatures below 30°C to control the exothermic nature of the process. The product is then purified by washing and drying, followed by fractional distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, this compound can be produced by the addition of chloroacetic acid to isobutene in a closed vessel under pressure. This reaction is carried out in the absence of catalysts and solvents at temperatures ranging from 80°C to 110°C over a period of 1 to 12 hours. The product mixture is then cooled and distilled under reduced pressure to obtain the final product .

Análisis De Reacciones Químicas

Acid-Catalyzed Esterification

Chloroacetic acid reacts with isobutylene in the presence of a strong acid ion-exchange resin (e.g., KC116/117) under mild conditions (20–35°C) using dichloromethane as a solvent .

Reaction :

-

Byproducts : Dichloromethane (10–14%), diisobutylene (1.5–3.5%), unreacted chloroacetic acid (8–15%) .

-

Advantages : Catalyst recyclability, minimal waste, and scalability for continuous production .

Solvent- and Catalyst-Free High-Pressure Method

Chloroacetic acid and isobutene react at elevated temperatures (80–110°C) under autogenous pressure (3–12 bar) .

Reaction :

-

Byproducts : Di-/triisobutene (9 mmol) and tert-butanol (3 mmol) .

-

Advantages : Simplified purification (no neutralization required), high selectivity .

Thermal Decomposition

At elevated temperatures (>100°C), this compound undergoes decomposition, producing:

Dimerization of Isobutylene

Under acidic or high-temperature conditions, isobutylene dimerizes to form diisobutylene (C₈H₁₆) :

Darzens Condensation

This compound reacts with ketones under basic conditions to form glycidic esters , intermediates for aldehyde synthesis via decarboxylation .

Reaction :

Ester Hydrolysis

Under alkaline conditions, the tert-butyl ester hydrolyzes to chloroacetic acid:

Industrial and Environmental Considerations

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

One of the primary applications of tert-butyl chloroacetate is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in several reactions:

- Imidazol-1-yl-acetic acid hydrochloride : TBC is used to synthesize this compound, which has potential therapeutic applications.

- Cis-disubstituted aziridine esters : These compounds are synthesized via the aza-Darzens reaction, which involves TBC as a reactant. Aziridines are important in medicinal chemistry due to their unique structural properties and biological activities .

Organic Synthesis Reactions

This compound is employed in various organic synthesis reactions:

- Darzens Condensation : TBC can be used to prepare glycide esters from ketones, which are further transformed into aldehydes through decarboxylation. This reaction is significant for extending molecular skeletons in organic syntheses .

- Aza-Darzens Reaction : This reaction utilizes TBC to form aziridine derivatives, which are essential in synthesizing complex organic molecules .

Industrial Applications

In addition to its use in laboratory settings, this compound has industrial applications:

- Agrochemicals : TBC is involved in synthesizing herbicides and pesticides, contributing to agricultural productivity.

- Fine Chemicals Production : It serves as a building block for various fine chemicals used in different industries, including cosmetics and food additives .

Case Study 1: Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

A study demonstrated the effective use of this compound in synthesizing imidazol-1-yl-acetic acid hydrochloride through a multi-step process involving condensation reactions that yield high purity products suitable for pharmaceutical applications.

Case Study 2: Aza-Darzens Reaction

Research highlighted the efficiency of using this compound in the aza-Darzens reaction to produce cis-disubstituted aziridine esters. The study reported high yields and selectivity, showcasing TBC's utility in creating complex nitrogen-containing heterocycles essential for drug development.

Mecanismo De Acción

The mechanism of action of tert-butyl chloroacetate involves its role as an intermediate in various chemical reactions. It acts as a reactant in substitution reactions, where it undergoes nucleophilic substitution to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the desired product .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS Number : 107-59-5

- IUPAC Name : tert-Butyl 2-chloroacetate

- Molecular Formula : C₆H₁₁ClO₂

- Molecular Weight : 150.60 g/mol

- Physical Properties : Boiling point 155°C (decomposes), density 1.050–1.058 g/cm³ .

Synthesis :

tert-Butyl chloroacetate is synthesized via esterification of chloroacetyl chloride with tert-butyl alcohol under controlled conditions .

tert-Butyl Esters (Varying Acyl Groups)

Key Differences :

- The chloro group in this compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in alkylation and phosphorylation compared to non-halogenated tert-butyl esters .

- Steric hindrance from the tert-butyl group slows hydrolysis relative to smaller esters (e.g., methyl chloroacetate) but accelerates under acidic conditions due to the chloro group’s electron-withdrawing effect .

Chloroacetate Esters (Varying Alkyl Groups)

Key Differences :

- Reactivity : Methyl and ethyl chloroacetates react faster in nucleophilic substitutions due to lower steric hindrance. tert-Butyl’s bulk necessitates higher temperatures but improves selectivity in multi-step syntheses .

- Volatility : Methyl chloroacetate’s lower molecular weight increases volatility, posing higher inhalation risks compared to tert-butyl derivatives .

Stability :

- This compound is more resistant to hydrolysis than methyl/ethyl analogs under neutral conditions but decomposes in acidic/basic environments .

Research Findings

- Synthetic Utility : this compound’s steric bulk enables selective alkylation in complex molecules, as seen in the synthesis of glycoprotein fragments and lipid A analogues .

- Reactivity Trends : In phosphorylation reactions, this compound requires elevated temperatures (150°C) compared to methyl chloroacetate (room temperature), highlighting steric limitations .

- Hydrolysis : Under acidic conditions (pH < 3), this compound hydrolyzes 50% faster than tert-butyl acetate due to the chloro group’s electron-withdrawing effect .

Actividad Biológica

tert-Butyl chloroacetate (TBCA) is an organic compound used extensively in synthetic organic chemistry, particularly as an intermediate in the production of various bioactive molecules. Its biological activity and metabolic stability are critical factors influencing its application in pharmaceuticals and agrochemicals. This article explores the biological activity of TBCA, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₆H₁₁ClO₂

- Molecular Weight : 150.602 g/mol

- CAS Number : 107-59-5

- Structure : TBCA features a tert-butyl group attached to a chloroacetate moiety, which contributes to its unique reactivity.

Biological Activity Overview

The biological activity of TBCA is primarily linked to its role as a precursor in the synthesis of various biologically active compounds. The following sections detail its metabolic pathways, stability, and implications for drug development.

Metabolic Stability

Research indicates that the tert-butyl group can significantly influence the metabolic stability of compounds. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. This modification led to a longer half-life and reduced clearance rates compared to TBCA derivatives, highlighting the importance of structural modifications for enhancing drug efficacy and longevity in biological systems .

Table 1: Comparison of Metabolic Stability

| Compound | Half-Life (min) | Clearance (mL/min/kg) |

|---|---|---|

| This compound | 63 | 12 |

| Trifluoromethylcyclopropyl | 114 | 6 |

Synthesis of Bioactive Compounds

TBCA is utilized in various synthetic pathways, including:

- Aza-Darzens Reaction : TBCA is employed in the synthesis of imidazol-1-yl-acetic acid hydrochloride, which has potential therapeutic applications .

- Synthesis of Glycide Esters : It serves as an intermediate for producing glycide esters via Darzens condensation reactions with aldehydes .

Case Study 1: Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

In a solvent-free synthesis, imidazole was reacted with TBCA in the presence of potassium carbonate. This method yielded imidazol-1-yl-acetic acid tert-butyl ester, which was subsequently hydrolyzed to form the hydrochloride salt. This environmentally friendly approach emphasizes the utility of TBCA in pharmaceutical synthesis without relying on solvents .

Case Study 2: Biotransformation Studies

In vitro studies using rat and human liver microsomes revealed that TBCA undergoes significant metabolic transformation, primarily through oxidation processes. The findings suggest that while TBCA is metabolically active, modifications to its structure can enhance its stability and reduce hepatic clearance rates .

Implications for Drug Development

The reactivity and metabolic profile of TBCA make it a valuable compound in drug discovery. Its ability to participate in diverse chemical reactions while being subject to metabolic modifications underscores the need for careful consideration during lead optimization processes.

Q & A

Basic Questions

Q. What are the critical storage and handling considerations for tert-butyl chloroacetate to ensure laboratory safety?

- Methodological Answer :

- Storage : Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight. Use inert, sealed containers to prevent moisture ingress. Separate from oxidizing agents (e.g., peroxides, nitrates), strong acids (e.g., HCl, H₂SO₄), and bases (e.g., NaOH) .

- Handling : Use explosion-proof equipment and avoid sparks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks .

Q. What synthetic routes are available for tert-butyl chloroacetate, and what are their experimental yields?

- Methodological Answer : A common method involves reacting tert-butyl alcohol with chloroacetyl chloride in the presence of dimethylaniline as an acid scavenger. Example protocol:

- Add 0.4 mol tert-butyl alcohol dropwise to 0.4 mol chloroacetyl chloride and 0.71 mol dimethylaniline. Reflux for 12 hours, then isolate via distillation under reduced pressure (1.47 kPa). Typical yield: ~58% .

- Key Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm product purity via GC-MS (>97% purity achievable) .

Q. What are the known incompatibilities and reaction hazards associated with tert-butyl chloroacetate?

- Methodological Answer :

- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄), releasing toxic gases (e.g., HCl). Avoid contact with water, which may hydrolyze the ester to chloroacetic acid and tert-butanol .

- Hazard Mitigation : Pre-test small-scale reactions under controlled conditions. Use inert atmospheres (N₂/Ar) for reactions involving reactive reagents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported boiling points of tert-butyl chloroacetate under different pressure conditions?

- Methodological Answer :

- Data Variation : Literature reports boiling points of 48–49°C at 11 mmHg and 157.5°C at 760 mmHg . Use the Clausius-Clapeyron equation to calculate boiling points at specific pressures:

where can be estimated from vapor pressure data (e.g., 2.8 mmHg at 25°C ). Validate experimentally using a vacuum distillation setup .

Q. What strategies are recommended for assessing the purity of tert-butyl chloroacetate, and which analytical techniques are most effective?

- Methodological Answer :

- GC Analysis : Use a polar column (e.g., DB-WAX) with FID detection. Retention time comparison against a certified standard (>97% purity achievable) .

- Refractive Index (RI) : Measure RI at 20°C (reported: 1.423–1.425). Deviations >0.005 indicate impurities .

- NMR Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., tert-butyl group at δ 1.45 ppm; CH₂Cl at δ 4.15 ppm) .

Q. How should researchers approach the lack of comprehensive toxicological data for tert-butyl chloroacetate when designing experiments?

- Methodological Answer :

- Precautionary Principle : Assume toxicity based on structural analogs (e.g., chloroacetates) and hazard codes (H314: severe skin burns; H331: toxic if inhaled) .

- Risk Assessment : Conduct in silico toxicity predictions using tools like EPA’s TEST or OECD QSAR Toolbox. Perform acute toxicity assays (e.g., Daphnia magna LC₅₀) for ecotoxicological profiling .

Q. What mechanistic insights explain the stability of tert-butyl chloroacetate under varying pH conditions?

- Methodological Answer :

- Hydrolysis Kinetics : The ester is stable in neutral conditions but hydrolyzes rapidly in acidic or alkaline media. Monitor hydrolysis via pH-stat titration:

- Acidic Conditions : Protonation of the ester oxygen accelerates cleavage to chloroacetic acid.

- Basic Conditions : Nucleophilic attack by OH⁻ forms tert-butoxide and chloroacetate ion .

- Experimental Validation : Use FT-IR to track carbonyl peak (C=O at ~1740 cm⁻¹) disappearance .

Q. Data Contradiction Analysis

Q. How should conflicting data on acute toxicity (e.g., H302+H312 vs. "no acute toxicity data") be interpreted?

- Methodological Answer :

- Source Evaluation : states "no acute toxicity data," while classifies it as harmful (H302+H312). Cross-reference with SDS from reputable databases (e.g., PubChem, ECHA).

- Mitigation : Treat as a Category 4 oral toxin (LD₅₀ > 2000 mg/kg) until confirmed. Use ALARA (As Low As Reasonably Achievable) exposure limits and biological monitoring .

Propiedades

IUPAC Name |

tert-butyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYMVWXKHQSIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059351 | |

| Record name | 1,1-Dimethylethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-59-5 | |

| Record name | tert-Butyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TMW98298 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.